2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde
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Overview
Description
2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde is a complex organic compound featuring a pyrazole ring substituted with oxan and dioxaborolan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde typically involves multi-step organic reactions
Formation of the Pyrazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Oxan Group: The oxan group can be introduced via nucleophilic substitution reactions, where an appropriate oxan derivative reacts with the pyrazole core.
Attachment of the Dioxaborolan Group: This step often involves the use of boronic acid derivatives and can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxan and dioxaborolan groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution.
Major Products
Oxidation: 2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylic acid.
Reduction: 2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile building block for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and other organic frameworks.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. The presence of the pyrazole ring is particularly noteworthy, as pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coordination complexes. Its boron-containing group might also make it useful in the field of boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of 2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions with biological targets, while the boron group could participate in unique interactions due to its electron-deficient nature.
Comparison with Similar Compounds
Similar Compounds
2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole derivatives: Compounds with variations in the substituents on the pyrazole ring.
Uniqueness
The unique combination of functional groups in 2-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde provides it with distinct reactivity and potential applications. The presence of both oxan and dioxaborolan groups, along with the pyrazole ring, allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)11-9-17-18(12(11)10-19)13-7-5-6-8-20-13/h9-10,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGODNQUPAADSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3CCCCO3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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